![molecular formula C25H28N4O3 B2606981 Ethyl 3-((7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251589-60-2](/img/structure/B2606981.png)
Ethyl 3-((7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate
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Description
Ethyl 3-((7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Ethylation
- Ethyl 3-((7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate and similar compounds have been applied in the field of enantioselective ethylation. For example, aminonaphthol derivatives have been used to catalyze the enantioselective ethylation of aryl aldehydes, achieving high enantioselectivities at room temperature (Liu et al., 2001).
Optical Nonlinear Properties
- Schiff base compounds derived from ethyl-4-amino benzoate have been synthesized and studied for their optical nonlinear properties. These compounds exhibit significant nonlinear refractive indices and optical limiting properties, making them potential candidates for use as optical limiters (Abdullmajed et al., 2021).
Hydrogen-Bonded Supramolecular Structures
- Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a related compound, demonstrates the potential to form hydrogen-bonded supramolecular structures. These structures vary in dimensionality, ranging from one-dimensional chains to three-dimensional frameworks (Portilla et al., 2007).
Formation of Polyheterocyclic Systems
- The reactivity of related compounds with active methylene compounds has been explored to form polyheterocyclic systems. These reactions result in various derivatives with potential applications in chemical synthesis and possibly in medicinal chemistry (O'Callaghan et al., 1996).
One-Pot Synthesis of Quinolines
- A one-pot synthesis method has been developed for 3-aminoquinolines, starting from ortho-aminobenzaldehydes. This method has been used to prepare key intermediates for the synthesis of benzo[b]naphthyridine derivatives, demonstrating the compound's utility in complex organic synthesis (Wang et al., 2004).
properties
IUPAC Name |
ethyl 3-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-32-25(31)18-6-5-7-19(14-18)28-22-20-9-8-17(3)27-23(20)26-15-21(22)24(30)29-12-10-16(2)11-13-29/h5-9,14-16H,4,10-13H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMNEMKBPWBVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCC(CC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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